Introduction: A Privileged Scaffold in Medicinal Chemistry
Introduction: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 4-tert-butyl-N-piperidin-4-ylbenzamide
4-tert-butyl-N-piperidin-4-ylbenzamide is a synthetic organic compound featuring a benzamide core linked to a piperidine moiety. The benzamide functional group is a cornerstone in medicinal chemistry, while the piperidine ring is a prevalent saturated heterocycle found in numerous pharmaceuticals and natural alkaloids.[1][] The combination of these two scaffolds, specifically the N-(piperidin-4-yl)benzamide framework, has garnered significant interest in drug discovery.[3] Derivatives of this core structure have been investigated for a range of biological activities, including the activation of hypoxia-inducible factor 1 (HIF-1) pathways for potential antitumor applications and as G protein-coupled receptor 119 (GPR119) agonists for the treatment of diabetes.[3][4]
This technical guide provides a comprehensive overview of the chemical properties of 4-tert-butyl-N-piperidin-4-ylbenzamide, detailing its synthesis, physicochemical characteristics, spectroscopic signature, and potential for further chemical modification and biological investigation. The insights presented herein are synthesized from established chemical principles and data from closely related analogues to provide a robust profile for researchers, scientists, and drug development professionals.
PART 1: Synthesis and Purification
The synthesis of 4-tert-butyl-N-piperidin-4-ylbenzamide is most efficiently achieved via a standard two-step sequence involving an initial amide coupling reaction followed by a deprotection step. This strategy is predicated on the use of a protected piperidine precursor to prevent unwanted side reactions at the piperidine nitrogen, ensuring regioselective acylation at the 4-amino position.
Causality in Synthetic Design:
The choice of tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) as a starting material is strategic. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the secondary amine of the piperidine ring. It is sterically hindering and electronically withdrawing, which deactivates the piperidine nitrogen towards acylation. This ensures that the amide bond forms exclusively with the more nucleophilic primary amine at the C4 position. The Boc group is also advantageous due to its stability under the basic or neutral conditions of amide coupling and its clean removal under acidic conditions.
The acylation partner, 4-tert-butylbenzoyl chloride, is a reactive acyl halide that readily couples with the primary amine.[5][6] It can be synthesized from the corresponding 4-tert-butylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The presence of the para-tert-butyl group enhances the lipophilicity of the molecule.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-butyl 4-(4-tert-butylbenzamido)piperidine-1-carboxylate (Boc-protected intermediate)
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition : Cool the stirred solution to 0 °C in an ice bath. Slowly add a solution of 4-tert-butylbenzoyl chloride (1.05 eq.) in the same anhydrous solvent dropwise. The use of the acid chloride is a highly efficient method for amide bond formation.
-
Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Synthesis of 4-tert-butyl-N-piperidin-4-ylbenzamide (Final Product)
-
Deprotection Setup : Dissolve the crude intermediate from Step 1 in a suitable organic solvent such as dichloromethane, dioxane, or methanol.
-
Reagent Addition : Add an excess of a strong acid. A solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM are common choices for this deprotection.
-
Reaction Execution : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup and Purification : Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure final product.
PART 2: Physicochemical Properties
The physical properties of amides are significantly influenced by the strong dipole of the amide group and its capacity for hydrogen bonding.[7][8] As a secondary amide with both a hydrogen-bond donor (N-H) and acceptor (C=O), 4-tert-butyl-N-piperidin-4-ylbenzamide is expected to be a solid at room temperature with a relatively high melting point compared to non-amide analogues of similar molecular weight.[9] The piperidine moiety imparts solubility in a range of organic solvents, from polar to moderately nonpolar.[10]
| Property | Value / Predicted Value | Source(s) |
| IUPAC Name | 4-(1,1-dimethylethyl)-N-(piperidin-4-yl)benzamide | N/A |
| Molecular Formula | C₁₆H₂₄N₂O | Calculated |
| Molecular Weight | 260.38 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted[8][9] |
| Melting Point | > 150 °C | Predicted[7][11] |
| Boiling Point | High; likely decomposes before boiling at atm. pressure | Predicted[8] |
| Solubility | Soluble in methanol, ethanol, DMSO, DCM. Limited solubility in water and nonpolar solvents like hexane. | Predicted[10][12] |
| pKa (conjugate acid) | ~8-9 (for the piperidine nitrogen) | Predicted |
PART 3: Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the target molecule. The following data are predicted based on characteristic values for similar chemical structures.[13][14]
| Technique | Predicted Key Data |
| ¹H NMR | δ (ppm) : ~8.2-8.5 (d, 1H, NH -amide), ~7.7-7.9 (d, 2H, Ar-H ortho to C=O), ~7.4-7.6 (d, 2H, Ar-H ortho to t-Bu), ~3.9-4.1 (m, 1H, piperidine CH -N), ~3.0-3.2 (m, 2H, piperidine CH ₂-N eq), ~2.6-2.8 (m, 2H, piperidine CH ₂-N ax), ~1.9-2.1 (m, 2H, piperidine CH ₂-C eq), ~1.5-1.7 (m, 2H, piperidine CH ₂-C ax), 1.33 (s, 9H, t-Bu CH ₃) |
| ¹³C NMR | δ (ppm) : ~166-168 (C =O), ~155 (Ar-C -tBu), ~132 (Ar-C -C=O), ~128 (Ar-C H), ~125 (Ar-C H), ~48-50 (piperidine C H-N), ~44-46 (piperidine C H₂-N), ~35 (C (CH₃)₃), ~32-34 (piperidine C H₂-CH), ~31 (C H₃) |
| FT-IR | ν (cm⁻¹) : ~3300-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2970 (Aliphatic C-H stretch), ~1630-1650 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II) |
| Mass Spec (ESI+) | m/z : 261.19 [M+H]⁺. Key Fragments: Loss of the piperidine ring fragment via alpha-cleavage. |
Interpretation of Spectroscopic Data
-
NMR Spectroscopy : In the ¹H NMR spectrum, the amide proton is expected to appear as a doublet downfield due to coupling with the adjacent methine proton on the piperidine ring. The aromatic protons will exhibit a characteristic AA'BB' system for para-substituted benzene rings. In the ¹³C NMR spectrum, the carbonyl carbon will be observed around 166-168 ppm.[15]
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the amide functionality. A strong absorption band between 1630-1650 cm⁻¹ (Amide I) corresponds to the C=O stretching vibration.[16][17] Another key band, the Amide II, resulting from N-H bending, is expected around 1530-1550 cm⁻¹.[16] The N-H stretch will appear as a sharp peak around 3300-3400 cm⁻¹.[13][16]
-
Mass Spectrometry : Under soft ionization techniques like ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 261.19. Tandem MS (MS/MS) experiments would likely show fragmentation patterns characteristic of piperidine derivatives, such as ring fission and alpha-cleavage initiated at the nitrogen atom.[18]
PART 4: Chemical Reactivity & Biological Context
The chemical reactivity of 4-tert-butyl-N-piperidin-4-ylbenzamide is dominated by two primary sites: the basic secondary amine of the piperidine ring and the stable amide linkage.
-
Piperidine Nitrogen : The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form a piperidinium salt. It can also undergo further N-alkylation or N-acylation reactions under appropriate conditions, allowing for the synthesis of a diverse library of derivatives.
-
Amide Bond : The amide bond is generally stable and resistant to hydrolysis under neutral conditions. It can be cleaved under harsh acidic or basic conditions with heating.
Relevance in Drug Discovery
The N-(piperidin-4-yl)benzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Research on analogues suggests that this class of compounds has significant therapeutic potential.
-
HIF-1α Activation : Studies have shown that certain N-(piperidin-4-yl)benzamide derivatives can activate the HIF-1 pathway.[3] HIF-1 is a key transcription factor in the cellular response to hypoxia and is a target of interest in cancer therapy.
-
GPR119 Agonism : Other derivatives have been identified as agonists for GPR119, a receptor that stimulates insulin secretion, making it a target for type 2 diabetes treatments.[4]
The specific biological activity of 4-tert-butyl-N-piperidin-4-ylbenzamide has not been extensively reported, but its structure suggests it is a valuable candidate for screening in assays related to these and other biological targets.
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-tert-butyl-N-piperidin-4-ylbenzamide is not available, a hazard assessment can be made based on related compounds like benzamide and aminobenzamide.[19][20][21][22][23]
-
Hazard Statements : Likely to be harmful if swallowed.[22] May cause skin and eye irritation.[19][20]
-
Precautionary Measures :
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]
-
Avoid contact with strong oxidizing agents and strong acids.[20][23]
-
This guide is intended for use by qualified professionals and is based on currently available information. All laboratory work should be conducted with appropriate safety precautions.
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